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molecular formula C12H19NO2 B8662137 Benzyl-(2,2-dimethoxy-1-methyl-ethyl)-amine

Benzyl-(2,2-dimethoxy-1-methyl-ethyl)-amine

Cat. No. B8662137
M. Wt: 209.28 g/mol
InChI Key: FBGQJMQCKYRSRB-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

3.95 g sodium borohydride was added to 18.9 g benzyl-(2,2-dimethoxy-1-methyl-ethylidene)-amine in 100 mL methanol at 0-5° C. The reaction was stirred over night at RT. The solvent was removed, dissolved in toluol and washed with water and saturated ammoniumchloride solution. The organic layer was evaporated and the residue was purified by column chromatographie on silica gel (cyclohexane/ethylacetate) to give 10.7 g of the desired product.
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH2:3]([N:10]=[C:11]([CH3:17])[CH:12]([O:15][CH3:16])[O:13][CH3:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>CO>[CH2:3]([NH:10][CH:11]([CH3:17])[CH:12]([O:15][CH3:16])[O:13][CH3:14])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.95 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C(C(OC)OC)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred over night at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluol
WASH
Type
WASH
Details
washed with water and saturated ammoniumchloride solution
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatographie on silica gel (cyclohexane/ethylacetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C(OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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